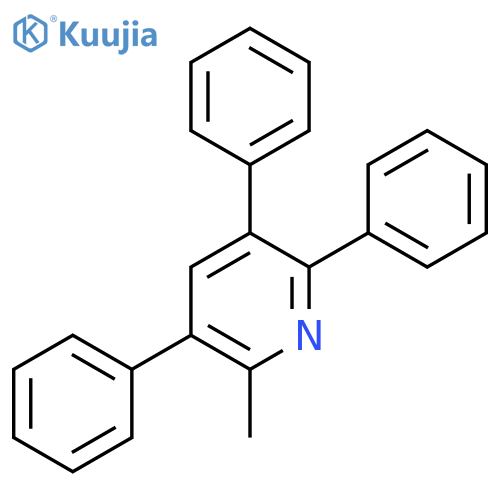

Cas no 1214354-06-9 (6-Methyl-2,3,5-triphenylpyridine)

6-Methyl-2,3,5-triphenylpyridine 化学的及び物理的性質

名前と識別子

-

- 6-methyl-2,3,5-triphenylpyridine

- 6-Methyl-2,3,5-triphenylpyridine

-

- インチ: 1S/C24H19N/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)24(25-18)21-15-9-4-10-16-21/h2-17H,1H3

- InChIKey: KIXJXVPYHIHNBR-UHFFFAOYSA-N

- ほほえんだ: N1C(C)=C(C2C=CC=CC=2)C=C(C2C=CC=CC=2)C=1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 321.152

- どういたいしつりょう: 321.152

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 12.9

6-Methyl-2,3,5-triphenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029000832-250mg |

6-Methyl-2,3,5-triphenylpyridine |

1214354-06-9 | 95% | 250mg |

$931.00 | 2023-09-04 | |

| Alichem | A029000832-500mg |

6-Methyl-2,3,5-triphenylpyridine |

1214354-06-9 | 95% | 500mg |

$1752.40 | 2023-09-04 | |

| Alichem | A029000832-1g |

6-Methyl-2,3,5-triphenylpyridine |

1214354-06-9 | 95% | 1g |

$2779.20 | 2023-09-04 |

6-Methyl-2,3,5-triphenylpyridine 関連文献

-

1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

6-Methyl-2,3,5-triphenylpyridineに関する追加情報

Introduction to 6-Methyl-2,3,5-triphenylpyridine (CAS No: 1214354-06-9)

6-Methyl-2,3,5-triphenylpyridine, identified by its Chemical Abstracts Service (CAS) number 1214354-06-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic aromatic structure combines a pyridine core with multiple phenyl rings, making it a versatile scaffold for the development of novel bioactive molecules. The compound's unique chemical architecture and electronic properties have positioned it as a promising candidate for various applications, particularly in the design of ligands for receptor binding studies and as a precursor in synthetic chemistry.

The molecular formula of 6-Methyl-2,3,5-triphenylpyridine is C21H17N, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The presence of three phenyl rings attached to the pyridine ring at positions 2, 3, and 5 introduces steric and electronic diversity, which can be exploited to modulate the compound's interactions with biological targets. This structural complexity makes it an intriguing subject for medicinal chemists seeking to develop molecules with tailored pharmacological properties.

In recent years, the interest in 6-Methyl-2,3,5-triphenylpyridine has been fueled by its potential applications in drug discovery. The compound's ability to serve as a pharmacophore has been explored in several contexts. For instance, its structure bears resemblance to certain natural products known for their biological activity, suggesting that derivatives of this compound could exhibit similar therapeutic effects. Researchers have been particularly interested in its interactions with proteins and enzymes relevant to neurological disorders and inflammatory conditions.

One of the most compelling aspects of 6-Methyl-2,3,5-triphenylpyridine is its role as a building block in synthetic chemistry. The compound's pyridine core can be functionalized in various ways, allowing chemists to introduce additional substituents that enhance its binding affinity or selectivity. This flexibility has led to several innovative synthetic strategies being developed around this molecule. For example, transition-metal-catalyzed cross-coupling reactions have been employed to modify the phenyl rings or introduce new functional groups at specific positions on the pyridine ring.

The pharmacological potential of 6-Methyl-2,3,5-triphenylpyridine has been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can bind effectively to several protein targets, including receptors and enzymes implicated in disease pathways. These findings have prompted researchers to synthesize analogs of 6-Methyl-2,3,5-triphenylpyridine with the aim of improving their potency and reducing potential side effects.

Recent advancements in chemical biology have highlighted the importance of small molecules like 6-Methyl-2,3,5-triphenylpyridine in understanding biological processes at a molecular level. The compound has been used as a tool compound to probe the mechanisms of action of various biomolecules. By studying how 6-Methyl-2,3,5-triphenylpyridine interacts with biological targets, scientists have gained valuable insights into the structure-function relationships within complex biological systems.

The synthesis of 6-Methyl-2,3,5-triphenylpyridine presents both challenges and opportunities for synthetic chemists. While there are established methods for producing this compound on a laboratory scale, optimizing these processes for larger-scale production remains an area of active research. Efforts are being made to develop more efficient synthetic routes that minimize waste and reduce costs without compromising purity or yield.

The versatility of 6-Methyl-2,3,5-triphenylpyridine extends beyond its use as an intermediate in drug development. The compound has also found applications in materials science and catalysis. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, derivatives of this molecule have been explored as catalysts or co-catalysts in various chemical reactions.

The future prospects for 6-Methyl-2,3,5-triphenylpyridine are promising given its multifaceted applications. As research continues to uncover new biological activities and synthetic possibilities associated with this compound، it is likely to remain a cornerstone of innovation in both academic and industrial settings. The development of novel derivatives and applications will continue to drive interest in 6-Methyl-2,3,5-triphenylpyridine, solidifying its place as a key player in modern chemical research.

1214354-06-9 (6-Methyl-2,3,5-triphenylpyridine) 関連製品

- 446308-75-4(1-(2-methylbenzoyl)-3-(pyrimidin-2-yl)thiourea)

- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)

- 672293-59-3(4-(thiophen-3-yl)methylpiperidine)

- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)

- 2445750-28-5(methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

- 83651-90-5(CGRP (rat))

- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)

- 890640-39-8(1-(4-ethoxyphenyl)-4-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

- 1391077-79-4(4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

- 3435-24-3(4-tert-butyl-6-chloropyrimidine)